molecular formula C15H14ClN5O3 B11454604 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)butanamide

Cat. No.: B11454604
M. Wt: 347.75 g/mol
InChI Key: JPKRTVAZUPPEIX-UHFFFAOYSA-N
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Description

    4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)butanamide: is a chemical compound with a complex structure. It falls within the class of pyrazole derivatives.

  • The compound’s systematic name provides insight into its structure: it contains a pyrazole ring, a chloro substituent, a nitro group, and a cyanophenyl moiety.
  • Its molecular formula is C18H15ClN4O3.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for more complex molecules due to its diverse functional groups.

      Biology: It may exhibit biological activity, making it relevant for drug discovery.

      Medicine: Researchers explore its potential as a therapeutic agent.

      Industry: It could be used in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It might interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties are still an active area of research, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C15H14ClN5O3

    Molecular Weight

    347.75 g/mol

    IUPAC Name

    4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(4-cyanophenyl)butanamide

    InChI

    InChI=1S/C15H14ClN5O3/c1-10-14(16)15(21(23)24)19-20(10)8-2-3-13(22)18-12-6-4-11(9-17)5-7-12/h4-7H,2-3,8H2,1H3,(H,18,22)

    InChI Key

    JPKRTVAZUPPEIX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-])Cl

    Origin of Product

    United States

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